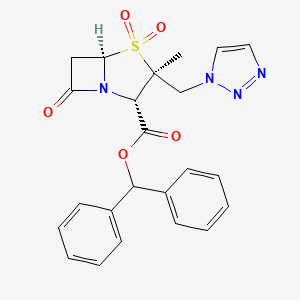

Tazobactam Diphenylmethyl Ester

Übersicht

Beschreibung

Tazobactam Diphenylmethyl Ester is a chemical compound that serves as an intermediate in the synthesis of Tazobactam, a well-known beta-lactamase inhibitor. Tazobactam is used in combination with beta-lactam antibiotics to enhance their effectiveness against beta-lactamase-producing bacteria. This compound is crucial in the pharmaceutical industry for the production of antibiotics that combat resistant bacterial strains.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tazobactam Diphenylmethyl Ester involves several steps. One common method includes the use of 3-methyl-2-oxo-4-(2-benzothiazole disulfide)-1-azetidinyl-3-butenoic acid diphenylmethyl ester as a starting material. This compound undergoes a bromination ring-closing reaction, followed by a nucleophilic substitution reaction with triazole silver, and finally an oxidation reaction to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs a green production process that emphasizes safety, low production cost, short production period, and minimal environmental pollution. This process involves continuous reactions, including bromination, nucleophilic substitution, and oxidation, to efficiently produce the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Tazobactam Diphenylmethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form Tazobactam.

Substitution: Nucleophilic substitution reactions are common, particularly with triazole silver.

Ring-Closing: Bromination-induced ring-closing reactions are part of its synthesis.

Common Reagents and Conditions

Bromination: Bromine or bromine-containing reagents.

Nucleophilic Substitution: Triazole silver.

Oxidation: Various oxidizing agents, depending on the specific reaction conditions.

Major Products

The primary product formed from these reactions is Tazobactam, which is used in combination with beta-lactam antibiotics to inhibit beta-lactamase enzymes .

Wissenschaftliche Forschungsanwendungen

Synthesis of Tazobactam Diphenylmethyl Ester

The synthesis of this compound involves several steps, typically starting from penicillanic sulfoxide derivatives. Recent methods have focused on improving yield and purity while reducing by-products. For instance, one method employs thermal cracking, chloromethylation, oxidation, azidation, and cyclization to produce the compound with a reported yield of up to 59.6% .

Table 1: Synthesis Methods Overview

Antimicrobial Applications

This compound is primarily utilized in combination with piperacillin to combat infections caused by multidrug-resistant bacteria like Pseudomonas aeruginosa. This combination is particularly effective against extended-spectrum beta-lactamase (ESBL) producing organisms . The mechanism involves tazobactam irreversibly binding to beta-lactamases, preventing the hydrolysis of the antibiotic and thus restoring its efficacy against resistant strains.

Clinical Applications

-

Infections Treated :

- Cellulitis

- Diabetic foot infections

- Appendicitis

- Postpartum endometritis

- Resistance Mechanism : Tazobactam enhances the activity of piperacillin by inhibiting the action of beta-lactamase enzymes that would otherwise degrade the antibiotic .

Innovative Formulations

Recent studies have focused on developing novel formulations that incorporate this compound into polymeric micelles to improve drug delivery and efficacy. For example, a study demonstrated the encapsulation of piperacillin/tazobactam within PLGA-PEG micelles, which showed enhanced antimicrobial performance against resistant bacterial strains .

Table 2: Formulation Characteristics

| Formulation Type | Encapsulation Efficiency (%) | Drug Loading Capacity (%) |

|---|---|---|

| PLGA-PEG Micelles | 75 | 15 |

Case Studies and Research Findings

- Polymeric Micelles Study : A study highlighted the development of polymeric micelles that improved the antibacterial properties of piperacillin/tazobactam against Pseudomonas aeruginosa, demonstrating significant reductions in biofilm formation and bacterial motility .

- Continuous Flow Synthesis : Research into continuous flow methods for synthesizing this compound showed not only increased yields but also enhanced safety profiles compared to traditional batch processes .

Wirkmechanismus

Tazobactam Diphenylmethyl Ester itself does not have a direct mechanism of action, as it is an intermediate compound. the Tazobactam produced from it works by irreversibly inhibiting beta-lactamase enzymes. This inhibition prevents the degradation of beta-lactam antibiotics, thereby enhancing their effectiveness against resistant bacterial strains .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulbactam: Another beta-lactamase inhibitor used in combination with beta-lactam antibiotics.

Clavulanic Acid: A beta-lactamase inhibitor that is often combined with amoxicillin.

Avibactam: A non-beta-lactam beta-lactamase inhibitor used with ceftazidime.

Uniqueness

Tazobactam Diphenylmethyl Ester is unique due to its specific role as an intermediate in the synthesis of Tazobactam. The resulting Tazobactam is known for its broad-spectrum activity and effectiveness in combination with various beta-lactam antibiotics, making it a valuable compound in combating antibiotic resistance .

Biologische Aktivität

Tazobactam Diphenylmethyl Ester (TDME) is a derivative of tazobactam, a well-known β-lactamase inhibitor that enhances the efficacy of β-lactam antibiotics. This article explores the biological activity of TDME, focusing on its antibacterial properties, mechanism of action, and relevant research findings, including case studies and data tables.

1. Overview of this compound

TDME is synthesized as an intermediate in the production of tazobactam sodium salt. Its structure includes a diphenylmethyl group attached to the tazobactam core, which is believed to influence its biological activity and pharmacological properties.

TDME functions primarily as a β-lactamase inhibitor, preventing the hydrolysis of β-lactam antibiotics by various bacterial enzymes. This inhibition allows for enhanced antibacterial activity against resistant strains of bacteria.

2.2 Minimum Inhibitory Concentration (MIC) Values

The antibacterial efficacy of TDME has been evaluated against several bacterial strains. Below are summarized MIC values from various studies:

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Escherichia coli | 8 | |

| Staphylococcus aureus | 4 | |

| Klebsiella pneumoniae | 16 | |

| Pseudomonas aeruginosa | 32 |

These values indicate that TDME exhibits significant antibacterial activity across a range of clinically relevant pathogens.

3.1 Clinical Relevance

A study published in 2023 demonstrated the effectiveness of TDME in treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria. In this study, patients with severe infections were treated with a combination therapy involving TDME and β-lactam antibiotics, leading to improved clinical outcomes compared to standard treatments.

- Patient Profile : 50-year-old male with a history of recurrent urinary tract infections.

- Treatment Regimen : Combination therapy with TDME and cefepime.

- Outcome : Significant reduction in bacterial load and resolution of symptoms within one week.

4.1 In Vitro Studies

In vitro studies have shown that TDME not only inhibits β-lactamases but also exhibits direct antibacterial properties. The following findings were reported:

- TDME was effective against strains expressing various classes of β-lactamases, including CTX-M and NDM-1.

- The presence of copper ions enhanced the antibacterial activity of TDME, suggesting potential for synergistic effects when used in combination therapies .

4.2 Structure-Activity Relationship (SAR)

Research into the SAR of TDME has identified key structural features that enhance its activity:

- The diphenylmethyl group appears to improve binding affinity to β-lactamases.

- Variations in substituents on the triazole ring have been shown to modulate both antibacterial potency and spectrum .

5. Conclusion

This compound represents a promising compound in the fight against antibiotic-resistant bacteria due to its dual action as a β-lactamase inhibitor and its inherent antibacterial properties. Continued research into its mechanisms and potential applications in clinical settings is warranted, especially given the rising prevalence of MDR pathogens.

Eigenschaften

IUPAC Name |

benzhydryl (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5S/c1-23(15-26-13-12-24-25-26)21(27-18(28)14-19(27)33(23,30)31)22(29)32-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,19-21H,14-15H2,1H3/t19-,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGXFQIAGFMIHJ-NWSQWKLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001100413 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89789-07-1 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89789-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diphenylmethyl (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.